Cas no 1454906-50-3 (2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole)
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-5-(BROMOMETHYL)-1,3,4-THIADIAZOLE
- 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole
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- MDL: MFCD27991665
- Inchi: 1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2
- InChI Key: YOLQUSBYYQFVTG-UHFFFAOYSA-N
- SMILES: BrCC1=NN=C(S1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 81.7
- XLogP3: 2
- Topological Polar Surface Area: 54
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007521-1g |
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95% | 1g |
$716.13 | 2022-04-02 | |
| Enamine | EN300-295350-1g |
2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95% | 1g |
$971.0 | 2023-09-06 | |
| Enamine | EN300-295350-5g |
2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95% | 5g |
$2816.0 | 2023-09-06 | |
| Enamine | EN300-295350-10g |
2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95% | 10g |
$4176.0 | 2023-09-06 | |
| Chemenu | CM505558-1g |
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95% | 1g |
$637 | 2023-02-17 | |
| eNovation Chemicals LLC | D337257-1g |
2-BROMO-5-(BROMOMETHYL)-1,3,4-THIADIAZOLE |
1454906-50-3 | 95% | 1g |
$595 | 2024-08-03 | |
| eNovation Chemicals LLC | D337257-5g |
2-BROMO-5-(BROMOMETHYL)-1,3,4-THIADIAZOLE |
1454906-50-3 | 95% | 5g |
$895 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636795-1g |
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 98% | 1g |
¥5796 | 2023-04-15 | |
| Enamine | EN300-295350-0.05g |
2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
| Enamine | EN300-295350-0.1g |
2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |
1454906-50-3 | 95.0% | 0.1g |
$337.0 | 2025-03-19 |
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole
Introduction to 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole (CAS No. 1454906-50-3)
2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, featuring a thiadiazole core substituted with bromine atoms at the 2nd and 5th positions and a bromomethyl group at the 5th position, imparts unique reactivity and potential applications in drug discovery. This compound, identified by the Chemical Abstracts Service Number (CAS No. 1454906-50-3), serves as a versatile intermediate in synthesizing biologically active molecules.
The thiadiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Thiadiazoles exhibit properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects, making them valuable candidates for therapeutic development. The introduction of bromine atoms into the thiadiazole ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug design.
The bromomethyl substituent at the 5th position of the thiadiazole ring adds an additional layer of versatility to this compound. Bromomethyl groups are highly reactive nucleophiles that can participate in various organic transformations, including etherification, thiolation, and alkylation reactions. This reactivity makes 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole a valuable building block for synthesizing diverse pharmacological agents.
In recent years, there has been growing interest in thiadiazole derivatives as potential therapeutic agents due to their ability to modulate various biological pathways. For instance, studies have shown that certain thiadiazole compounds can inhibit enzymes involved in cancer cell proliferation and inflammation. The structural features of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole, particularly the presence of multiple bromine atoms and a bromomethyl group, make it an attractive candidate for designing novel inhibitors targeting these pathways.
One of the most promising applications of this compound is in the development of small-molecule inhibitors for kinases and other enzyme targets implicated in diseases such as cancer and neurodegenerative disorders. The bromine atoms can serve as handles for further derivatization via transition-metal-catalyzed cross-coupling reactions, enabling the construction of highly specific inhibitors with enhanced binding affinity and selectivity.
Recent advancements in synthetic methodologies have further expanded the utility of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole. For example, palladium-catalyzed borylation followed by Suzuki coupling has been employed to introduce aryl or heteroaryl groups at the 2-position of the thiadiazole ring. This strategy has led to the discovery of novel derivatives with improved pharmacological profiles.
The compound's potential extends beyond kinase inhibition; it has also been explored as a precursor for developing antimicrobial agents. Thiadiazole derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The presence of bromine atoms enhances their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
In conclusion,2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole (CAS No. 1454906-50-3) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features enable diverse synthetic transformations, making it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies involving thiadiazole derivatives,2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is poised to play a crucial role in future drug discovery efforts.
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